molecular formula C13H15N3O B7639689 5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile

5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile

Cat. No. B7639689
M. Wt: 229.28 g/mol
InChI Key: QIKWCCDFDCVCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively. In 4]nonan-7-yl)pyridine-2-carbonitrile.

Mechanism of Action

The mechanism of action of 5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed to interact with certain receptors in the body, which may lead to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of certain cancers. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile in lab experiments is its unique structure, which may lead to its potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are many future directions for the study of 5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile. One potential direction is the further study of its mechanism of action, which may lead to its optimization for certain applications. Another potential direction is the further study of its potential applications in the field of medicinal chemistry, as well as its potential use in the development of new materials. Additionally, the study of the synthesis of this compound may lead to the development of new synthetic methods for other spirocyclic lactams.

Synthesis Methods

The synthesis of 5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with a spirocyclic lactam. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

5-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile has been used in various scientific research applications. It has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as for its potential applications in the field of medicinal chemistry. This compound has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-11-1-2-12(8-15-11)16-5-3-13(9-16)4-6-17-10-13/h1-2,8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWCCDFDCVCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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